

The Biological Versatility of 2-Aminopyridine-3,5-dicarbonitrile Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 2-Aminopyridine-3,5-dicarbonitrile

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The **2-aminopyridine-3,5-dicarbonitrile** scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have been extensively investigated for their potential as therapeutic agents, exhibiting promising anticancer, antimicrobial, and enzyme-inhibitory properties. This technical guide provides a comprehensive overview of the biological activities of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Data Presentation: A Quantitative Overview of Biological Activity

The following tables summarize the reported in vitro biological activities of various **2-aminopyridine-3,5-dicarbonitrile** derivatives, providing a comparative analysis of their potency.

Table 1: Anticancer Activity of **2-Aminopyridine-3,5-dicarbonitrile** Derivatives (IC50 values in μM)

Compound ID	Derivative Type	Cancer Cell Line	IC50 (μM)	Reference
S1	2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile	Prostate (PC3)	0.1	[1]
S3	2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile	Prostate (PC3)	0.85	[1]
S4	2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile	Prostate (PC3)	0.25	[1]
5a	6-amino-1,2-dihydropyridine-3,5-dicarbonitrile	Breast (MCF-7)	1.77	[2]
5e	6-amino-1,2-dihydropyridine-3,5-dicarbonitrile	Breast (MCF-7)	1.39	[2]
6b	3,4,7,8-tetrahydropyrimidine-6-carbonitrile	Liver (HepG2)	2.68	[2]
5a	6-amino-1,2-dihydropyridine-3,5-dicarbonitrile	Liver (HepG2)	2.71	[2]
TP6	1,2,4-triazole pyridine derivative	Murine Melanoma (B16F10)	<61.11	[3]
8e	Pyridine-urea	Breast (MCF-7)	0.22 (48h), 0.11 (72h)	[4]

8n	Pyridine-urea	Breast (MCF-7)	1.88 (48h), 0.80 (72h)	[4]
5o	6-amino-2-pyridone-3,5-dicarbonitrile	Murine Glioblastoma (GL-261)	~27 (EC50)	[5]

Table 2: Antimicrobial Activity of **2-Aminopyridine-3,5-dicarbonitrile** Derivatives (MIC values in µg/mL)

Compound ID	Derivative Type	Bacterial Strain	MIC (µg/mL)	Reference
2c	2-aminopyridine derivative	Staphylococcus aureus	0.039	[6]
2c	2-aminopyridine derivative	Bacillus subtilis	0.039	[6]
5a	2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridine	Escherichia coli K12	0.2-1.3	[7]
5e	2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridine	Escherichia coli K12	0.2-1.3	[7]
5f	2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridine	Escherichia coli R2-R4	0.2-1.3	[7]
5j	2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridine	Escherichia coli R2-R4	0.2-1.3	[7]

Table 3: Enzyme Inhibitory Activity of **2-Aminopyridine-3,5-dicarbonitrile** Derivatives (IC50 values)

Compound ID	Derivative Type	Target Enzyme	IC50	Reference
8e	Pyridine-urea	VEGFR-2	3.93 μ M	[4]
8b	Pyridine-urea	VEGFR-2	5.0 μ M	[4]
5a	6-amino-1,2-dihydropyridine-3,5-dicarbonitrile	VEGFR-2	Not specified	[2]
5e	6-amino-1,2-dihydropyridine-3,5-dicarbonitrile	VEGFR-2	Not specified	[2]
5a	6-amino-1,2-dihydropyridine-3,5-dicarbonitrile	HER-2	Not specified	[2]
5e	6-amino-1,2-dihydropyridine-3,5-dicarbonitrile	HER-2	Not specified	[2]
8e	2-aminopyridine derivative	CDK9	88.4 nM	[8]
8e	2-aminopyridine derivative	HDAC1	168.9 nM	[8]
9e	2-aminopyrimidine derivative	FLT3	30.4 nM	[8]
9e	2-aminopyrimidine derivative	HDAC1	52.4 nM	[8]
9e	2-aminopyrimidine derivative	HDAC3	14.7 nM	[8]

16m-(R)	2-aminopyridine derivative	JAK2	3 nM	[9]
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Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the evaluation of **2-aminopyridine-3,5-dicarbonitrile** derivatives.

Anticancer Activity: MTT Cell Viability Assay

This protocol is adapted from standard MTT assay procedures for the in vitro assessment of cytotoxicity against cancer cell lines.

Materials:

- **2-aminopyridine-3,5-dicarbonitrile** derivatives
- Human cancer cell lines (e.g., PC3, MCF-7, HepG2)
- Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO) or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
- 96-well microplates
- Humidified incubator (37°C, 5% CO₂)

- Microplate reader

Procedure:

- Cell Seeding:
 - Culture cancer cells in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin.
 - Trypsinize and count the cells.
 - Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 μ L of medium.
 - Incubate for 24 hours to allow for cell attachment.
- Compound Treatment:
 - Prepare stock solutions of the **2-aminopyridine-3,5-dicarbonitrile** derivatives in DMSO.
 - Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5%.
 - Remove the medium from the wells and add 100 μ L of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
 - Incubate for 48-72 hours.
- MTT Assay:
 - After the incubation period, add 10 μ L of MTT solution to each well.
 - Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
 - Carefully remove the medium from the wells.

- Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
- Shake the plate gently for 15 minutes to ensure complete dissolution.
- Data Analysis:
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate the percentage of cell viability using the following formula:
 - % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
 - Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Antimicrobial Activity: Broth Microdilution Assay

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the derivatives against bacterial strains.

Materials:

- **2-aminopyridine-3,5-dicarbonitrile** derivatives
- Bacterial strains (e.g., *S. aureus*, *B. subtilis*, *E. coli*)
- Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
- Sterile 96-well microplates
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Positive control antibiotic (e.g., ciprofloxacin)
- Incubator (37°C)
- Microplate reader (optional)

Procedure:

- Compound Preparation:
 - Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).
 - Perform a serial two-fold dilution of the compounds in the 96-well plates using MHB to obtain a range of concentrations.
- Inoculum Preparation:
 - Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).
 - Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.
- Inoculation and Incubation:
 - Add 50 μ L of the diluted bacterial inoculum to each well of the microplate containing 50 μ L of the serially diluted compounds.
 - Include a growth control (inoculum in MHB without compound) and a sterility control (MHB only).
 - Incubate the plates at 37°C for 18-24 hours.
- MIC Determination:
 - Visually inspect the plates for bacterial growth (turbidity).
 - The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Enzyme Inhibition: Kinase Inhibition Assay (General Protocol)

This is a general protocol for assessing the inhibitory activity of the derivatives against a specific kinase (e.g., VEGFR-2, HER-2).

Materials:

- **2-aminopyridine-3,5-dicarbonitrile** derivatives
- Recombinant kinase (e.g., VEGFR-2, HER-2)
- Kinase-specific substrate (e.g., a peptide)
- ATP (Adenosine triphosphate)
- Kinase assay buffer
- Detection reagent (e.g., ADP-Glo™ Kinase Assay)
- 96-well or 384-well plates
- Plate reader capable of luminescence or fluorescence detection

Procedure:

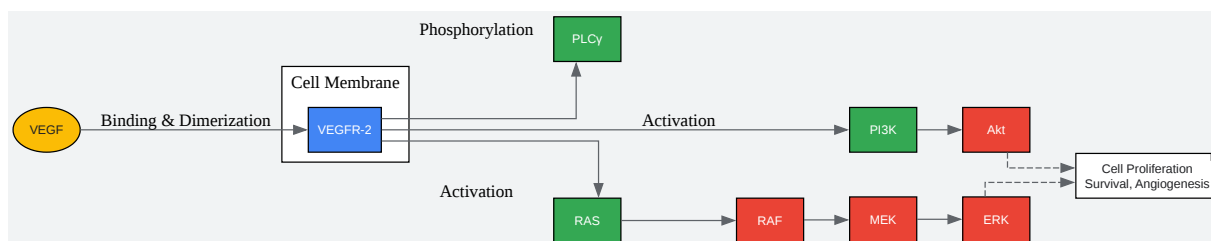
- Compound Preparation:
 - Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).
- Assay Reaction:
 - In a multi-well plate, add the kinase, the test compound at various concentrations, and the kinase assay buffer.
 - Allow a pre-incubation period for the compound to bind to the kinase.
 - Initiate the kinase reaction by adding a mixture of the substrate and ATP.
 - Incubate the reaction for a specific time at an optimal temperature.
- Detection:

- Stop the kinase reaction.
- Add the detection reagent according to the manufacturer's instructions to measure the amount of product formed or ATP consumed.
- Data Analysis:
 - Measure the signal (luminescence or fluorescence) using a plate reader.
 - Calculate the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor.
 - Determine the IC50 value by plotting the percent inhibition against the compound concentration.

Mandatory Visualizations

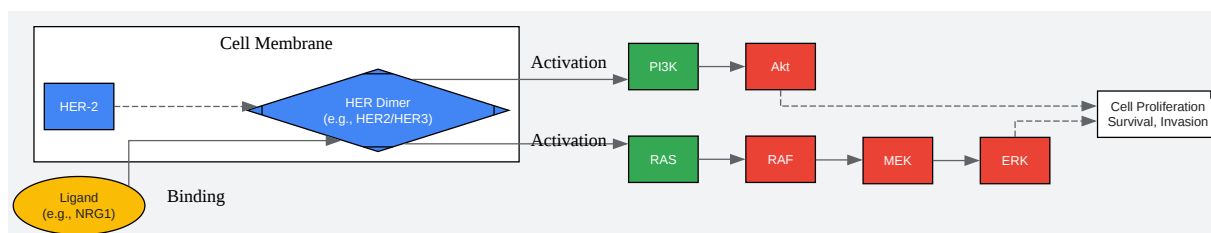
Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by **2-aminopyridine-3,5-dicarbonitrile** derivatives.



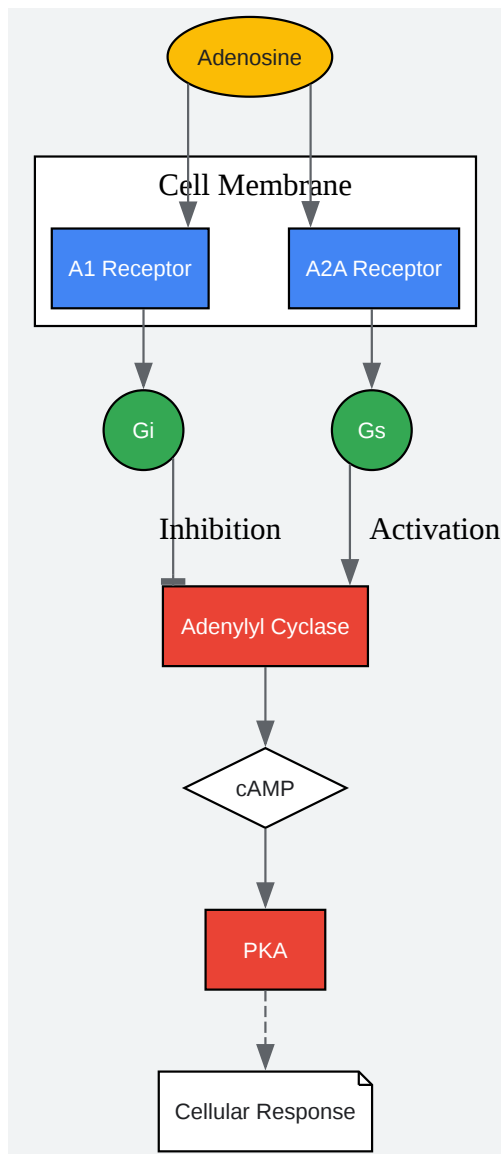
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VEGFR-2 Signaling Pathway



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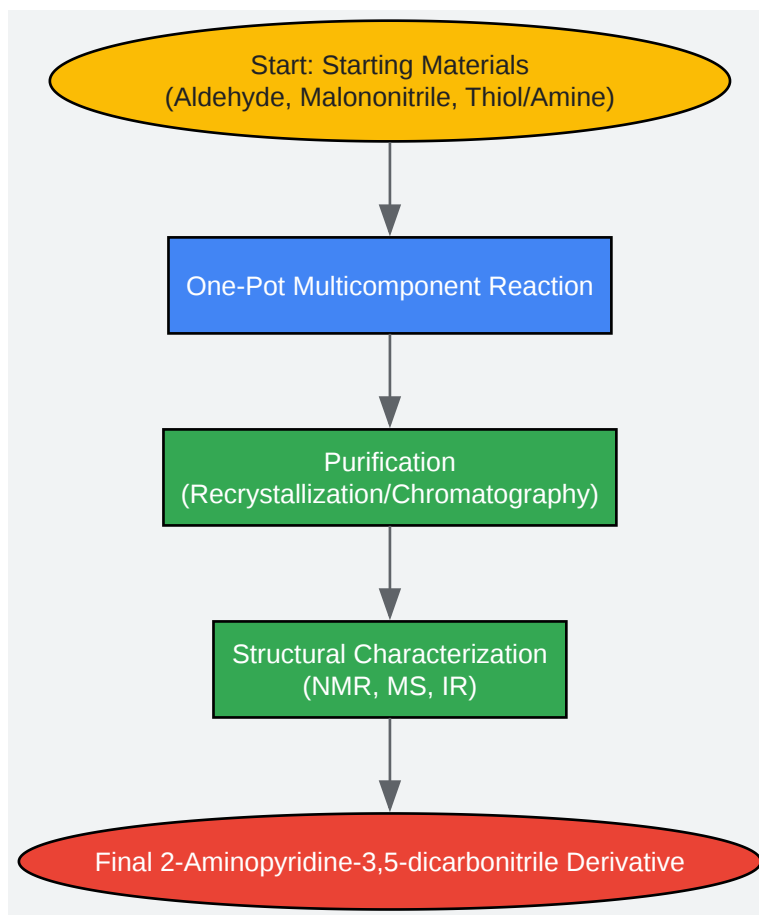
HER-2 Signaling Pathway

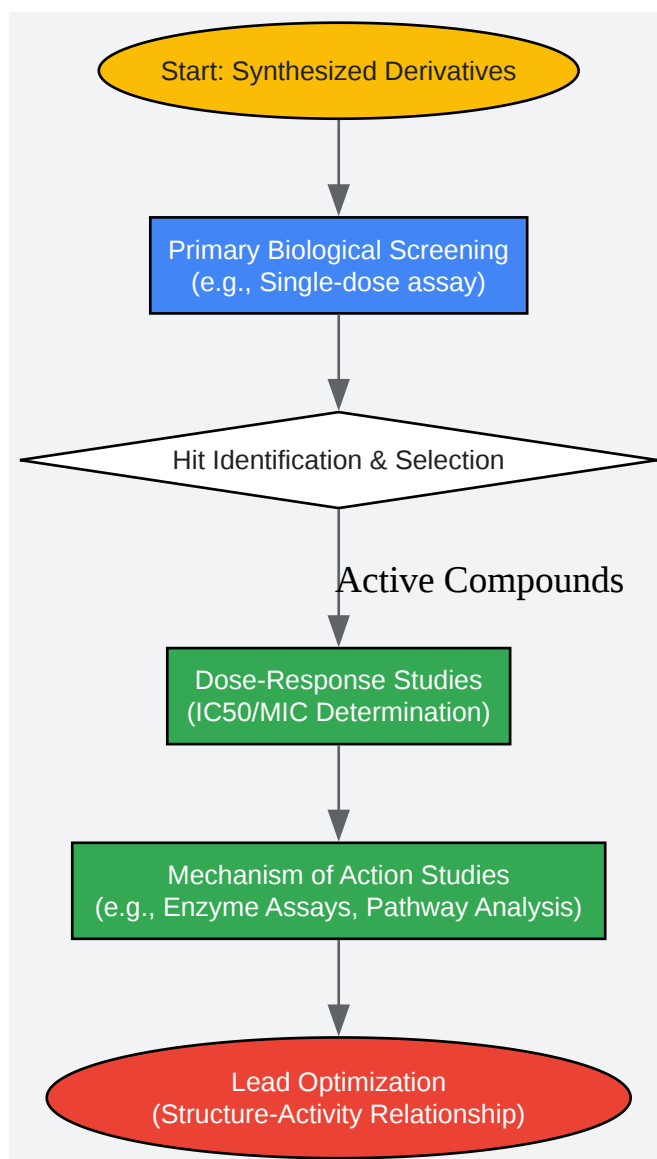
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Adenosine Receptor Signaling

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the synthesis and biological evaluation of **2-aminopyridine-3,5-dicarbonitrile** derivatives.





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